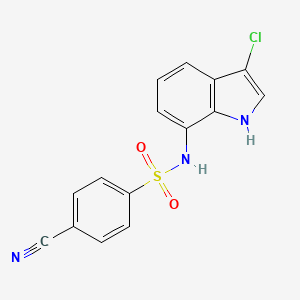

n-(3-Chloro-1h-indol-7-yl)-4-cyanobenzenesulfonamide

CAS No.: 165668-32-6

Cat. No.: VC16858653

Molecular Formula: C15H10ClN3O2S

Molecular Weight: 331.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 165668-32-6 |

|---|---|

| Molecular Formula | C15H10ClN3O2S |

| Molecular Weight | 331.8 g/mol |

| IUPAC Name | N-(3-chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide |

| Standard InChI | InChI=1S/C15H10ClN3O2S/c16-13-9-18-15-12(13)2-1-3-14(15)19-22(20,21)11-6-4-10(8-17)5-7-11/h1-7,9,18-19H |

| Standard InChI Key | XIRQTZRAGLZGMD-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C(=C1)NS(=O)(=O)C3=CC=C(C=C3)C#N)NC=C2Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide features a benzenesulfonamide group substituted at the para position with a cyano (–CN) group. This sulfonamide is linked via a sulfonyl bridge to the 7-position of a 3-chloro-1H-indole heterocycle (Figure 1). The indole moiety contains a chlorine atom at the 3-position, enhancing electronic effects and steric interactions .

Table 1: Key physicochemical properties

| Property | Value |

|---|---|

| Molecular formula | |

| Molecular weight | 331.78 g/mol |

| Exact mass | 331.018 Da |

| CAS number | 165668-32-6 |

| Solubility | Not fully characterized |

The compound’s exact melting point, boiling point, and density remain unreported in accessible literature, though its solid-state stability is inferred from structural analogs .

Spectroscopic Characterization

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) are critical for confirming its structure. The -NMR spectrum would reveal aromatic protons from the indole (δ 7.0–8.5 ppm) and benzenesulfonamide (δ 7.5–8.0 ppm) rings, while the cyano group’s presence is confirmed via infrared (IR) spectroscopy (~2200 cm) .

Synthesis and Optimization

Synthetic Route

The compound was first synthesized by Owa et al. (2000) through a multi-step protocol :

-

Indole functionalization: 3-Chloro-1H-indol-7-amine undergoes sulfonylation with 4-cyanobenzenesulfonyl chloride.

-

Coupling reaction: The sulfonamide bond forms under basic conditions (e.g., pyridine or triethylamine).

-

Purification: Chromatographic techniques yield the final product.

Side reactions, such as incomplete sulfonylation or indole ring halogenation, necessitate careful optimization of reaction time and temperature .

Structural Analogues and Modifications

Modifying the indole’s chloro substituent or the benzenesulfonamide’s cyano group alters bioactivity. For example:

-

Replacing –CN with –NH reduces steric hindrance but decreases metabolic stability.

-

Substituting chlorine with fluorine enhances electronegativity without significant steric effects .

Biological Activity and Mechanistic Insights

Inferred Targets and Mechanisms

While direct studies on N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide are scarce, its structural motifs suggest potential interactions with:

-

Kinase enzymes: Sulfonamides often inhibit ATP-binding pockets (e.g., glycogen synthase kinase-3β).

-

Antimicrobial targets: Related indole-sulfonamide hybrids exhibit activity against Staphylococcus aureus and MRSA by disrupting cell wall synthesis .

Table 2: Comparative bioactivity of related compounds

| Compound | Target organism (MIC, μg/mL) | Mechanism |

|---|---|---|

| Indolylquinazolinone 3k | S. aureus (1.0) | Biofilm inhibition |

| Analogues with –SONH | M. tuberculosis (12.5) | Cell membrane disruption |

Comparative Analysis with Structural Analogues

Key Differentiators

N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide distinguishes itself from similar compounds through:

-

Chlorine substitution: Improves lipophilicity and target binding vs. non-halogenated analogs.

-

Cyanophenyl group: Stabilizes sulfonamide conformation via resonance effects.

Table 3: Structural comparison

| Compound | Molecular formula | Unique feature |

|---|---|---|

| N-(3-Chloro-1H-indol-7-yl)-4-cyanobenzenesulfonamide | –CN and –Cl substituents | |

| 2-(1H-Indol-3-yl)quinazolin-4(3H)-one | Quinazolinone core | |

| 4-Aminobenzenesulfonamide | Basic sulfonamide scaffold |

Future Perspectives

Research Priorities

-

Pharmacological profiling: Screen against kinase panels and antimicrobial assays.

-

ADMET studies: Evaluate solubility, metabolic stability, and toxicity in vitro.

-

Structural optimization: Explore substitutions to improve bioavailability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume